(3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
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Overview
Description
(3,5-Dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a complex organic compound that features a unique combination of isoxazole and pyrrolopyridine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: Starting from a suitable precursor such as 3,5-dimethylisoxazole, the ring is constructed through cyclization reactions involving nitrile oxides and alkenes.
Construction of the Pyrrolopyridine Moiety: This involves the synthesis of the pyrrolopyridine ring system, which can be achieved through various methods such as the Pictet-Spengler reaction or other cyclization techniques.
Coupling of the Two Moieties: The final step involves coupling the isoxazole and pyrrolopyridine rings through a methanone linkage, often using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: (3,5-Dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at reactive sites on the isoxazole or pyrrolopyridine rings.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(3,5-Dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone involves interaction with specific molecular targets, such as enzymes or receptors. Its effects are mediated through pathways that may include inhibition of enzyme activity or modulation of receptor signaling. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds:
(3,5-Dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-5(6H)-yl)methanone: A closely related compound with a slight structural variation.
(3,5-Dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-7(8H)-yl)methanone: Another similar compound differing in the position of the methanone linkage.
Uniqueness: The uniqueness of (3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-12(9(2)18-15-8)13(17)16-6-10-4-3-5-14-11(10)7-16/h3-5H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENNXXVOWPIFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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